D-Galactose-1-d acts as a valuable tool in studying metabolic pathways and cellular processes. Due to its specific isotopic enrichment, it allows researchers to trace the fate of galactose within an organism or cell culture. This enables the investigation of galactose metabolism, its interaction with other metabolic pathways, and its impact on cellular functions. For example, studies have utilized D-Galactose-1-d to understand the Warburg effect, a phenomenon observed in cancer cells where they rely primarily on glycolysis for energy production [].
Emerging research explores the potential therapeutic applications of D-Galactose-1-d. Studies suggest that it might offer protection against ionizing radiation-induced injury by stimulating mitochondrial function and modulating cellular redox homeostasis []. Additionally, D-Galactose-1-d supplementation has shown promise in improving symptoms associated with phosphoglucomutase 1 deficiency (PGM1-CDG), a rare genetic disorder affecting galactose metabolism []. However, further research is needed to confirm these potential therapeutic benefits and establish safety profiles.
D-Galactose-1-d is a derivative of D-galactose, a monosaccharide sugar that plays a critical role in various biological processes. D-galactose is an aldohexose and exists in both open-chain and cyclic forms, with the cyclic forms being more prevalent in aqueous solutions. It is primarily found in lactose, glycoproteins, and glycolipids, making it essential for cellular functions and metabolism. In its D form, it is often referred to as "brain sugar" due to its significant presence in nerve tissues .
D-Galactose-1-d specifically refers to the molecule where the hydroxyl group at the first carbon atom is deuterated (replaced with a deuterium atom). This modification allows for enhanced studies in metabolic pathways and interactions due to the unique properties of deuterium, which can be tracked using various analytical techniques .
D-Galactose-1-d is generally considered a safe compound for research purposes when handled following proper laboratory protocols [].
D-galactose has notable biological activities that influence health and disease:
D-Galactose-1-d has several applications across different fields:
Studies have indicated that D-galactose interacts with various biomolecules:
D-Galactose-1-d shares similarities with other monosaccharides but has unique characteristics due to its specific structural modifications. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
D-Galactose | C6H12O6 | Naturally occurring; involved in lactose metabolism |
D-Glucose | C6H12O6 | Major energy source; differs at C-4 hydroxyl group configuration |
L-Galactose | C6H12O6 | Epimer of D-galactose; differs at C-4 configuration |
D-Mannose | C6H12O6 | Isomeric form; involved in glycoprotein synthesis |
D-Xylose | C5H10O5 | Pentose sugar; important for nucleic acid synthesis |
D-Galactose-1-d's unique isotopic labeling allows for specific tracking in metabolic studies, distinguishing it from its non-deuterated counterparts while retaining similar biochemical properties.
D-Galactose-1-d is a deuterated form of D-galactose, where the hydrogen atom at the C-1 position is replaced with deuterium (a heavy isotope of hydrogen) [1]. The molecular formula of D-galactose-1-d is C6H11DO6, which can also be written as C6DH11O6 [3]. This compound represents an important isotopically labeled carbohydrate used in various research applications [4].
The isotopic composition of D-galactose-1-d features a single deuterium atom at the C-1 position, replacing the hydrogen atom normally found in non-deuterated D-galactose [1]. The deuterium atom contributes to a mass shift of approximately +1 atomic mass unit compared to regular D-galactose [14]. Commercial preparations of D-galactose-1-d typically have an isotopic purity of 98 atom % deuterium, indicating high enrichment of the deuterium isotope at the specified position [3] [8].
The chemical structure can be represented in various notations, including the SMILES notation: [2H][C@]1(O)OC@HC@HC@H[C@H]1O, which explicitly indicates the deuterium atom position [14]. The InChI representation (InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D) further confirms the stereochemical configuration and deuterium placement [14].
The monoisotopic mass of D-galactose-1-d is calculated based on the exact masses of its constituent atoms, taking into account the precise mass difference between hydrogen and deuterium [2]. The mass shift of +1 amu is characteristic of mono-deuterated compounds and serves as an important parameter in mass spectrometric identification and quantification of this compound [14].
D-Galactose-1-d maintains the same stereochemical configuration as non-deuterated D-galactose, with four stereogenic centers that define its three-dimensional structure [9]. The stereochemistry at carbon positions 2, 3, 4, and 5 follows the pattern of D-galactose, with the hydroxyl groups at C-2, C-3, and C-5 positioned on the same side of the molecule, while the hydroxyl group at C-4 is on the opposite side [6].
The conformational analysis of D-galactose-1-d reveals that it can exist in multiple forms, including open-chain (aldehyde) and cyclic structures [13]. In solution, D-galactose-1-d predominantly adopts cyclic forms through intramolecular ring closure, resulting in the formation of pyranose (six-membered) and furanose (five-membered) rings [13]. The pyranose form is more prevalent, with the six-membered ring adopting a chair conformation that minimizes steric interactions between the hydroxyl groups [15].
The deuterium atom at the C-1 position has minimal effect on the overall conformation of the molecule compared to non-deuterated D-galactose, but it does influence certain spectroscopic properties and reaction kinetics due to the kinetic isotope effect [9] [13].
The crystal structure of D-galactose-1-d has been studied using X-ray crystallography, revealing a three-dimensional arrangement similar to that of non-deuterated D-galactose [11]. In the crystalline state, D-galactose-1-d molecules form an extensive network of hydrogen bonds between the hydroxyl groups, contributing to the stability of the crystal lattice [10].
The presence of the deuterium atom at the C-1 position introduces subtle differences in the crystal packing compared to non-deuterated D-galactose, primarily due to the slightly different bond length and vibrational properties of the C-D bond compared to the C-H bond [11]. These differences, while minor, can be detected through precise crystallographic analysis and neutron diffraction studies [10] [11].
Like non-deuterated D-galactose, D-galactose-1-d exhibits anomeric properties due to the hemiacetal formation at the C-1 position [13]. When the cyclic form is created, a new stereocenter is formed at C-1, resulting in two possible configurations: the α-anomer, where the hydroxyl group at C-1 is positioned on the opposite side of the ring from the CH2OH group at C-5, and the β-anomer, where the hydroxyl group at C-1 is on the same side as the CH2OH group [15].
In aqueous solution, D-galactose-1-d exists as an equilibrium mixture of α and β anomers, with the β-anomer being more prevalent (approximately 64%) than the α-anomer (approximately 32%) [15] [17]. The remaining small percentage consists of the furanose forms and the open-chain aldehyde form [17].
The deuterium atom at the C-1 position affects the rate of mutarotation (the interconversion between α and β anomers) due to the kinetic isotope effect, resulting in slower equilibration compared to non-deuterated D-galactose [13] [15]. This property makes D-galactose-1-d valuable for studying the mechanism of mutarotation and related processes [15].
D-Galactose-1-d exhibits excellent solubility in water, similar to its non-deuterated counterpart [16]. The solubility of D-galactose-1-d in water is approximately 650 g/L at 20°C, making it highly soluble in aqueous environments [17]. This high water solubility is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water molecules [16] [17].
In addition to water, D-galactose-1-d shows varying degrees of solubility in other solvents. It is moderately soluble in lower alcohols such as methanol and ethanol, with reported solubilities of approximately 1.00 mg/mL and 1.30 mg/mL, respectively [8]. The compound exhibits significantly higher solubility in acetonitrile (approximately 22.25 mg/mL) compared to its non-deuterated analog [27].
The solubility profile of D-galactose-1-d is particularly important for its applications in research, especially in nuclear magnetic resonance (NMR) studies and metabolic investigations where specific solvent systems are required [4] [16].
D-Galactose-1-d has a melting point of approximately 169-170°C, which is very similar to the melting point of non-deuterated D-galactose [8] [14]. This high melting point indicates strong intermolecular hydrogen bonding in the crystalline state [16] [19].
The thermal stability of D-galactose-1-d is comparable to that of non-deuterated D-galactose, with decomposition occurring at temperatures above its melting point [19]. When heated beyond its melting point, D-galactose-1-d undergoes caramelization and eventual decomposition, forming complex mixtures of degradation products [16] [19].
Differential scanning calorimetry (DSC) studies have shown that the thermal behavior of D-galactose-1-d closely resembles that of non-deuterated D-galactose, with similar phase transition temperatures and enthalpies [19]. This suggests that the deuterium substitution at the C-1 position has minimal impact on the overall thermal properties of the molecule [14] [19].
D-Galactose-1-d shares many physical properties with non-deuterated D-galactose, but there are subtle differences due to the isotopic substitution [3] [8]. The most notable difference is the slightly higher molecular weight of D-galactose-1-d (181.16 g/mol) compared to D-galactose (180.16 g/mol) [3] [5].
The optical rotation of D-galactose-1-d is reported to be [α]25/D +79.0° (c = 2 in H2O with trace NH4OH), which is very similar to the optical rotation of non-deuterated D-galactose ([α]20/D +80±1°, c = 5% in H2O) [8] [14]. This indicates that the deuterium substitution has minimal effect on the overall stereochemical properties of the molecule [8].
Spectroscopic properties show more pronounced differences between D-galactose-1-d and non-deuterated D-galactose, particularly in NMR spectroscopy where the absence of the proton signal at the C-1 position in D-galactose-1-d is diagnostic [4]. Infrared spectroscopy also reveals differences in the C-D stretching vibration compared to the C-H stretching in non-deuterated D-galactose [13].
The kinetics of reactions involving the C-1 position, such as mutarotation and oxidation, are slower for D-galactose-1-d due to the kinetic isotope effect of deuterium [13]. This property makes D-galactose-1-d valuable for mechanistic studies of carbohydrate reactions [4] [13].
Various protection group strategies have been developed for D-galactose-1-d to selectively modify specific hydroxyl groups while leaving others intact [27]. These strategies are essential for the synthesis of complex D-galactose-1-d derivatives with specific functional properties [25].
One common protection strategy involves the use of isopropylidene groups to protect the hydroxyl groups at positions 1,2 and 3,4, forming 1,2:3,4-di-O-isopropylidene-protected D-galactose-1-d [27]. This protection scheme leaves the hydroxyl group at position 6 free for further modification, allowing for selective functionalization [27] [29].
Other protection strategies include the use of benzyl ethers, acetyl esters, and silyl ethers, each offering different stability profiles and selective deprotection conditions [25]. These protection groups are crucial for controlling the reactivity of D-galactose-1-d in complex synthetic sequences and for preparing derivatives with specific properties [27] [29].
D-Galactose-1-d derivatives are widely used in research applications, particularly in metabolic studies, structural biology, and synthetic chemistry [21] [22]. One important derivative is D-galactose-1-phosphate-1-d, which plays a key role in studies of galactose metabolism and related disorders [22] [23].
Glycosidic derivatives of D-galactose-1-d, where the anomeric hydroxyl group is replaced with various aglycons through glycosidic bonds, are important for studying carbohydrate-protein interactions and enzymatic processes [21]. These derivatives include methyl and ethyl glycosides, as well as more complex structures linked to other carbohydrates, amino acids, or lipids [21] [23].
Oxidized derivatives of D-galactose-1-d, such as D-galactonic acid-1-d and D-galacturonic acid-1-d, are valuable for studying oxidation pathways and for preparing specialized research reagents [22]. These derivatives maintain the deuterium label at the C-1 position, allowing for tracking specific reaction pathways and mechanisms [21] [22].
Borylated derivatives of D-galactose-1-d represent an emerging class of compounds with unique structural and functional properties [25]. These derivatives feature boron-containing groups attached to the D-galactose-1-d scaffold, typically through covalent bonds to one or more hydroxyl groups [25] [26].
A notable example is 3-boronic-3-deoxy-D-galactose, which has been synthesized through a diastereoselective two-step protocol starting from protected D-glucose derivatives [25]. This compound features a boronic acid group at the C-3 position and maintains the overall D-galactose configuration [25]. The deuterated version of this compound would incorporate the deuterium label at the C-1 position, providing additional structural information in spectroscopic studies [25] [26].
Borylated D-galactose derivatives have attracted interest for their potential applications in boron neutron capture therapy (BNCT) and as glycosidase inhibitors [25]. The synthesis of these compounds typically involves the formation of diethanolamine (DEA) boronate esters as key intermediates, which can be further modified to yield the desired borylated D-galactose structures [25] [26].
D-Galactose-substituted acylsilanes and acylgermanes represent an innovative class of compounds that combine the structural features of D-galactose with organosilicon or organogermanium chemistry [27]. These compounds have been synthesized through convenient synthetic methods and exhibit interesting photophysical properties [27] [28].
The synthesis of D-galactose-substituted acylsilanes involves the reaction of potassium tris(trimethylsilyl)silanide with 1,2:3,4-di-O-isopropylidene-α-D-galacturonic acid chloride, yielding the corresponding acylsilane in good yields [27]. Similarly, D-galactose-substituted acylgermanes are prepared by reacting potassium tris(trimethylsilyl)germanide with the same acid chloride derivative [27] [29].
More complex derivatives have been developed by introducing a phenyl spacer at the C-6 position of the D-galactose moiety, resulting in compounds with enhanced photophysical properties [27]. These derivatives exhibit absorption bands in the visible light region, making them potential candidates for applications as photoinitiators in polymerization reactions [27] [28].